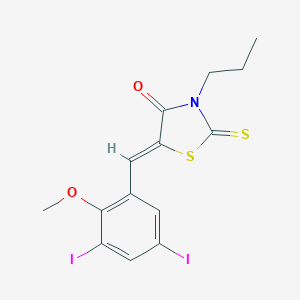![molecular formula C22H30N2O4S B301712 N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B301712.png)
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide, also known as IMMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMMA is a member of the class of sulfonamide compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide is not fully understood, but it is believed to work by inhibiting the activity of several enzymes that are involved in cell growth and proliferation. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cell growth and proliferation, including matrix metalloproteinases and histone deacetylases. N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide in lab experiments is its ability to selectively inhibit the growth and proliferation of cancer cells, while leaving normal cells relatively unaffected. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide. One area of research is the development of new cancer therapies that are based on the use of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide or other sulfonamide compounds. Another area of research is the study of the mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide, which could lead to the development of new drugs that target the same enzymes. Finally, there is also potential for the use of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide in other areas of scientific research, such as the study of enzyme activity and protein-protein interactions.
Synthesemethoden
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-aminophenol to form 2-(2-methoxyphenylsulfonyl)aniline. This intermediate is then reacted with 2-bromoacetamide in the presence of a base to form the final product, N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide has been shown to have anti-tumor activity in several different types of cancer cells.
Eigenschaften
Produktname |
N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide |
|---|---|
Molekularformel |
C22H30N2O4S |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2,4-dimethylpentan-3-yl)acetamide |
InChI |
InChI=1S/C22H30N2O4S/c1-16(2)22(17(3)4)23-21(25)15-24(19-13-9-10-14-20(19)28-5)29(26,27)18-11-7-6-8-12-18/h6-14,16-17,22H,15H2,1-5H3,(H,23,25) |
InChI-Schlüssel |
LQVKRBMSUHHGQJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)